molecular formula C6H9NO3S B1167598 3-Ethoxy-2-(methylsulfonyl)acrylonitrile CAS No. 104007-26-3

3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Cat. No.: B1167598
CAS No.: 104007-26-3
M. Wt: 175.21 g/mol
InChI Key: IVOPUQQPAOLLSH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is an organic compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethoxy group, a methylsulfonyl group, and an acrylonitrile moiety.

Preparation Methods

The synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of ethyl acrylate with methylsulfonyl chloride in the presence of a base, followed by the addition of a cyanide source . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethoxy-2-(methylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-2-(methylsulfonyl)acrylonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

3-Ethoxy-2-(methylsulfonyl)acrylonitrile can be compared with other similar compounds, such as:

    3-Methoxy-2-(methylsulfonyl)acrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-2-(methylsulfonyl)propionitrile: Similar structure but with a propionitrile moiety instead of an acrylonitrile moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-ethoxy-2-methylsulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPUQQPAOLLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694119
Record name 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104007-26-3
Record name 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-2-(methylsulfonyl)acrylonitrile
Reactant of Route 2
3-Ethoxy-2-(methylsulfonyl)acrylonitrile
Reactant of Route 3
3-Ethoxy-2-(methylsulfonyl)acrylonitrile

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